molecular formula C8H7BrN2O B14042964 (3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol

(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol

Cat. No.: B14042964
M. Wt: 227.06 g/mol
InChI Key: AKLFJBVLVPKAPO-UHFFFAOYSA-N
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Description

(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol is a heterocyclic compound that features a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring and a hydroxymethyl group at the 7-position. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol typically involves the cyclization of 2-aminopyridine with an α-bromoketone, followed by bromination and subsequent functionalization to introduce the hydroxymethyl group. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes the cyclization and bromination in a one-pot tandem reaction . The reaction conditions are generally mild and do not require a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidants: TBHP, hydrogen peroxide, or other oxidizing agents for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of (3-substituted-imidazo[1,2-a]pyridin-7-yl)methanol derivatives, while oxidation and reduction reactions can modify the hydroxymethyl group to other functional groups.

Scientific Research Applications

(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the biological activities of imidazo[1,2-a]pyridine derivatives, including their interactions with enzymes and receptors.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound can be employed in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of (3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol depends on its specific biological target. Generally, the compound may interact with enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine and hydroxymethyl substituents.

    3-Substituted Imidazo[1,2-a]pyridines: Compounds with various substituents at the 3-position instead of bromine.

    7-Substituted Imidazo[1,2-a]pyridines: Compounds with different functional groups at the 7-position.

Uniqueness

(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-7-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-7-4-10-8-3-6(5-12)1-2-11(7)8/h1-4,12H,5H2

InChI Key

AKLFJBVLVPKAPO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1CO

Origin of Product

United States

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